molecular formula C16H13NO6 B408839 2-Acetyl-4-methoxyphenyl 4-nitrobenzoate

2-Acetyl-4-methoxyphenyl 4-nitrobenzoate

Cat. No.: B408839
M. Wt: 315.28g/mol
InChI Key: KTCOUODRODBJSP-UHFFFAOYSA-N
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Description

2-Acetyl-4-methoxyphenyl 4-nitrobenzoate is an aromatic ester characterized by a 4-nitrobenzoate backbone esterified with a substituted phenyl group. The phenyl ring features a methoxy group at the 4-position and an acetyl group at the 2-position.

Properties

Molecular Formula

C16H13NO6

Molecular Weight

315.28g/mol

IUPAC Name

(2-acetyl-4-methoxyphenyl) 4-nitrobenzoate

InChI

InChI=1S/C16H13NO6/c1-10(18)14-9-13(22-2)7-8-15(14)23-16(19)11-3-5-12(6-4-11)17(20)21/h3-9H,1-2H3

InChI Key

KTCOUODRODBJSP-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties (Hypothetical Data Based on Analogues):

  • Molecular Formula: Likely C₁₆H₁₃NO₆ (based on structural analogy to ).
  • Molecular Weight : ~315.28 g/mol.
  • logP : Estimated ~3.0–3.8 (comparable to 2-acetyl-4-methylphenyl 4-nitrobenzoate, logP = 3.065 ).
  • Hydrogen Bond Acceptors : ~9 (similar to ).
  • Polar Surface Area : ~70–80 Ų (indicative of moderate polarity due to nitro and ester groups).

Comparison with Similar Compounds

Below is a systematic comparison with structurally related 4-nitrobenzoate derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Structural Analogues and Their Properties

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) logP Key Applications/Properties
2-Acetyl-4-methoxyphenyl 4-nitrobenzoate 2-acetyl, 4-methoxy C₁₆H₁₃NO₆ ~315.28 ~3.0–3.8 Potential antioxidant/antimicrobial agent (inferred from )
4-Chlorophenyl 4-nitrobenzoate 4-chloro C₁₃H₈ClNO₄ 277.66 3.81 Intermediate in organic synthesis
Ethyl 4-nitrobenzoate Ethyl ester C₉H₉NO₄ 195.17 1.94 Solubility studies; precursor in radiochemistry
Methyl 4-nitrobenzoate Methyl ester C₈H₇NO₄ 181.15 1.65 High antioxidant activity (2 mg/mL)
Diethylaminoethyl 4-nitrobenzoate Diethylaminoethyl ester C₁₃H₁₈N₂O₄ 266.29 1.16 Procaine intermediate

Substituent Effects on Physicochemical Properties

  • logP Trends : Bulky/electron-withdrawing groups (e.g., nitro, acetyl) increase logP. For example:
    • 4-Chlorophenyl derivative (logP = 3.81 ) vs. ethyl ester (logP = 1.94 ).
    • Methoxy groups (as in the target compound) may slightly reduce logP compared to chloro substituents due to increased polarity.
  • Hydrogen Bonding : The target compound’s acetyl and methoxy groups increase hydrogen bond acceptors (9 vs. 7 in 4-chlorophenyl analogue ), enhancing solubility in polar solvents.

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